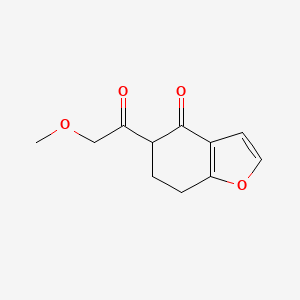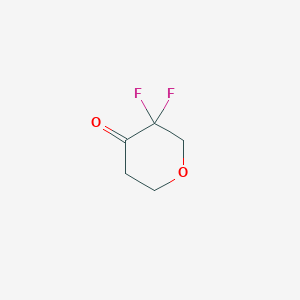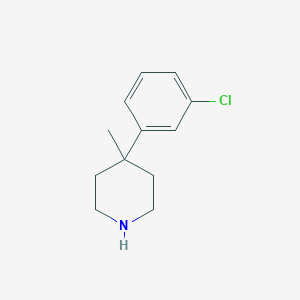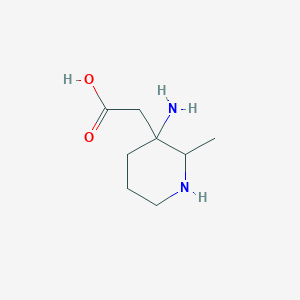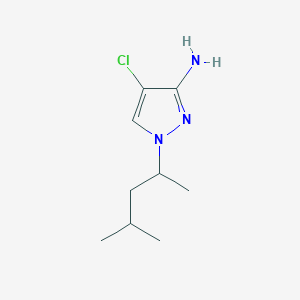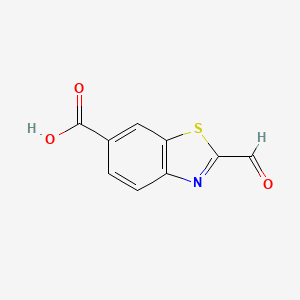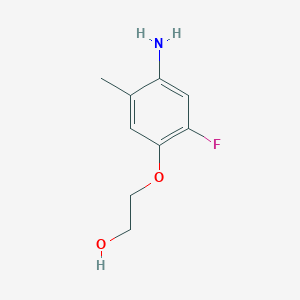
2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol is an organic compound with the molecular formula C9H12FNO2 and a molecular weight of 185.20 g/mol . This compound is characterized by the presence of an amino group, a fluoro group, and a methyl group attached to a phenoxyethanol backbone. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol involves several steps, typically starting with the preparation of the phenoxyethanol backbone. The synthetic route may include the following steps:
Nitration: Introduction of a nitro group to the phenol ring.
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of the fluoro group.
Methylation: Addition of the methyl group.
Etherification: Formation of the phenoxyethanol backbone.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro group can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
2-(4-Amino-2-fluoro-5-methylphenoxy)ethan-1-ol can be compared with similar compounds such as:
2-(4-Amino-2-methylphenoxy)ethan-1-ol: Lacks the fluoro group, which may affect its biological activity and chemical properties.
2-(4-Fluoro-2-methylphenoxy)ethan-1-ol: Lacks the amino group, which may reduce its ability to form hydrogen bonds and interact with biological molecules.
2-(4-Amino-2-fluoro-5-methoxyphenyl)ethan-1-ol: Contains a methoxy group instead of a methyl group, which can influence its reactivity and interactions.
The presence of the fluoro group in this compound makes it unique, as it can enhance the compound’s lipophilicity and membrane permeability, potentially leading to different biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C9H12FNO2 |
|---|---|
Molekulargewicht |
185.20 g/mol |
IUPAC-Name |
2-(4-amino-2-fluoro-5-methylphenoxy)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-6-4-9(13-3-2-12)7(10)5-8(6)11/h4-5,12H,2-3,11H2,1H3 |
InChI-Schlüssel |
WTZQHOLYXAAYGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N)F)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol](/img/structure/B13068095.png)
![6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068107.png)
